2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diels-Alder Cycloaddition: One of the primary methods for synthesizing 2-azabicyclo[2.2.1]hept-5-en-3-one involves the Diels-Alder cycloaddition of tosyl cyanide with cyclopentadiene.
Use of Chlorosulfonyl Isocyanate: Another method employs chlorosulfonyl isocyanate as the dienophile in the Diels-Alder cycloaddition.
Methanesulfonyl Cyanide: Methanesulfonyl cyanide can also be used in the Diels-Alder cycloaddition with cyclopentadiene to prepare this compound.
Industrial Production Methods
The industrial production of 2-azabicyclo[2.2.1]hept-5-en-3-one often involves large-scale biotransformation processes using whole cell catalysts. This method ensures high optical purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one involves its interaction with molecular targets and pathways. For instance, in the synthesis of carbovir, the compound undergoes biotransformation processes that result in the formation of the active antiviral agent . The molecular targets include viral enzymes that are inhibited by the resulting compounds, thereby exerting antiviral effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene: A similar compound with slight structural differences.
2-Tosyl-2-azabicyclo[2.2.1]hept-5-en-3-one: Another derivative used in organic synthesis.
Uniqueness
2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one is unique due to its specific structure and its role as an intermediate in the synthesis of biologically active compounds. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13-11-6-7-12(8-11)14(13)9-10-4-2-1-3-5-10/h1-7,11-12H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFJEWOXUFCIDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576622 |
Source
|
Record name | 2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78805-80-8 |
Source
|
Record name | 2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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